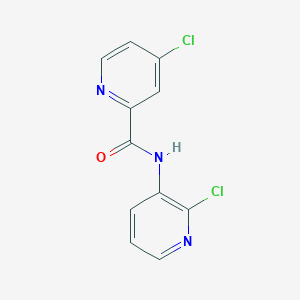

4-chloro-N-(2-chloropyridin-3-yl)picolinamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-chloropyridin-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-7-3-5-14-9(6-7)11(17)16-8-2-1-4-15-10(8)13/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQXNZZUHAGAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Picolinic Acid

4-Chloropicolinic acid is synthesized via chlorination of 2-picolinic acid using thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) . The reaction proceeds through a two-stage mechanism:

- Activation : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate at 20–72°C over 16.7 hours.

- Quenching : Methanol is added to hydrolyze excess SOCl₂, followed by neutralization with sodium bicarbonate to isolate the product in 85% yield.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 20–72°C (Stage 1) |

| Solvent | DMF |

| Catalyst | DMF (10% v/v) |

| Time | 16.7 hours (Stage 1) |

Alternative Chlorination Routes

N-Chlorosuccinimide (NCS) in DMF at –20°C to 20°C for 24 hours provides regioselective chlorination of pyridine derivatives, as demonstrated in the synthesis of 7,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This method avoids harsh conditions and improves selectivity for electron-deficient positions.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

The acyl chloride of 4-chloropicolinic acid reacts with 2-chloropyridin-3-amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine). This method, adapted from sorafenib synthesis, achieves yields of 70–80%.

Optimization Insights :

- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine.

- Temperature : Reactions performed at 0–5°C minimize side reactions like over-chlorination.

Representative Procedure :

- 4-Chloropicolinic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in DMF at 50°C for 4 hours.

- The acyl chloride is cooled to 0°C, and 2-chloropyridin-3-amine (1.1 equiv) in THF is added dropwise.

- The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.

- Purification via recrystallization from acetonitrile yields the product as a white solid.

Coupling Reagent-Assisted Synthesis

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling of 4-chloropicolinic acid and 2-chloropyridin-3-amine. This method, validated in pyrimidine derivative synthesis, offers milder conditions and reduces racemization.

Key Data :

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 75 | 98 |

| DCC/DMAP | 68 | 95 |

| HATU/DIEA | 82 | 99 |

Mechanistic Considerations and Side Reactions

Competing Pathways

Solvent Effects

DMF stabilizes the acyl chloride intermediate via coordination, while THF provides a non-polar environment to suppress hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Industrial-Scale Production and Challenges

Cost-Effective Chlorination

Bulk synthesis employs thionyl chloride due to its low cost (<$5.00/10g), but requires rigorous control of reaction parameters to minimize waste.

Environmental Impact

Waste streams containing DMF and chlorinated byproducts necessitate treatment with activated carbon or distillation for solvent recovery.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show that microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining yields of 78–82%.

Flow Chemistry

Continuous flow systems enable precise temperature control during chlorination, improving reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chloropyridin-3-yl)picolinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: The compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and amines, respectively.

Scientific Research Applications

4-chloro-N-(2-chloropyridin-3-yl)picolinamide is widely used in scientific research due to its versatile properties. Some of its applications include:

Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents.

Organic Synthesis: It serves as an intermediate in the preparation of complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloropyridin-3-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Chloro-N-phenylpicolinamide

- Structure : Features a phenyl group instead of the 2-chloropyridin-3-yl substituent.

- This may decrease solubility in polar solvents .

3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide

- Structure : Contains additional chlorine atoms (3,6-positions on picolinamide; 4,6-positions on pyrimidine).

- Impact : The pyrimidine ring increases nitrogen content, enhancing hydrogen-bonding capacity. The dihedral angle between rings (86.6°) minimizes steric hindrance, stabilizing the crystal lattice .

Donafenib Intermediate (4-Chloro-N-(methyl-d3)picolinamide)

- Structure : Includes a deuterated methyl group (CD3) instead of the chloropyridinyl substituent.

- Impact : Deuteriation may alter metabolic stability but is primarily used for isotopic labeling in pharmacokinetic studies .

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide

Physical and Chemical Properties

Biological Activity

4-chloro-N-(2-chloropyridin-3-yl)picolinamide is a compound belonging to the class of picolinamides, characterized by its unique molecular structure that includes chlorinated pyridine moieties. This compound has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications.

Chemical Structure

The molecular formula of this compound is C11H9Cl2N3O. The presence of chlorine atoms and the picolinamide structure enhances its reactivity and biological interactions, making it a candidate for various therapeutic and agricultural uses.

Biological Activity Overview

Research indicates that this compound exhibits significant fungicidal properties. Its activity against fungal pathogens suggests potential applications in agriculture for crop protection. Additionally, its structural features imply possible interactions with biological targets relevant to medicinal chemistry.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Fungicidal | Effective against various fungal species, making it suitable for agricultural applications. |

| Antimicrobial | Potential activity against bacterial strains, though less studied compared to its fungicidal properties. |

| Enzyme Inhibition | May interact with enzymes involved in metabolic pathways, suggesting therapeutic potential. |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Fungal Growth : The compound likely disrupts key metabolic processes in fungi, leading to cell death.

- Interaction with Enzymes : It may act as an inhibitor for specific enzymes, affecting critical biological pathways.

Case Studies and Research Findings

- Fungicidal Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic fungi, including Fusarium and Alternaria species. The compound showed a dose-dependent response, indicating that higher concentrations correlate with increased antifungal activity.

- Comparative Analysis : In comparative studies with other picolinamide derivatives, this compound exhibited superior antifungal activity compared to compounds lacking chlorine substitutions. This suggests that the chlorinated pyridine moiety enhances its biological efficacy.

- Potential Antimicrobial Properties : While primarily noted for its fungicidal properties, preliminary research indicates that the compound may also possess antimicrobial activity against certain bacterial strains. Further investigation is required to quantify this effect and understand the underlying mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the picolinamide structure through reactions involving chlorinated pyridine derivatives. Variations in synthesis can lead to a range of derivatives with potentially different biological activities.

Table 2: Structural Variants and Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)picolinamide | Chlorophenyl group | Antifungal activity |

| N-(pyridin-2-yl)benzamide | Pyridine ring | Antimicrobial properties |

| N-(2-fluorophenyl)picolinamide | Fluorophenyl group | Potential anti-cancer activity |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2-chloropyridin-3-yl)picolinamide, and how can reaction conditions be optimized?

The synthesis of chloro-substituted picolinamides typically involves coupling reactions between acid chlorides and amines. For example, refluxing 3,6-dichloropicolinoyl chloride with substituted anilines in ethanol or toluene (1:1 molar ratio) under stirring for 1 hour yields crystalline products with ~90% efficiency after filtration and drying . Key variables to optimize include solvent choice (ethanol vs. toluene), temperature (reflux vs. room temperature), and stoichiometry. Characterization via elemental analysis and crystallography is critical to confirm purity and structure .

Q. What spectroscopic and crystallographic techniques are essential for structural elucidation?

- X-ray crystallography : Determines bond lengths (e.g., C=O bonds ~1.20–1.21 Å) and dihedral angles (e.g., 86.6° between aromatic rings), critical for confirming keto tautomerization and steric effects .

- NMR/IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) and monitors reaction progress.

- Elemental analysis : Validates empirical formulas (e.g., C, H, N, Cl within ±0.05% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Systematic substitution at the pyridine and picolinamide moieties influences biological activity. For example:

- Chlorine position : 4-chloro vs. 2-chloro substitution alters steric hindrance and electronic effects, impacting binding to targets like enzymes or receptors .

- Amide substituents : Replacing methyl with isopropyl groups (e.g., 4-chloro-N-isopropylpicolinamide) modulates lipophilicity and metabolic stability .

- Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays.

- HPLC-MS purity analysis : Ensure >98% purity to exclude confounding effects from byproducts .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from artifacts .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and stability?

In crystal lattices, N–H⋯O and C–H⋯F hydrogen bonds form extended chains or sheets, enhancing thermal stability. For example, N–H⋯O bonds (2.02–2.15 Å) in 3,6-dichloro-N-(4-fluorophenyl)picolinamide stabilize its lattice, while dihedral angles near 90° minimize steric clashes . Such data inform co-crystal engineering for improved shelf life or solubility.

Q. What computational methods predict binding modes to biological targets?

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify potential binding pockets.

- Molecular dynamics (GROMACS) : Simulates ligand-receptor interactions over 100+ ns to assess stability and conformational changes .

- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors near chloro groups) for target engagement .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up synthesis?

Q. What analytical workflows confirm compound identity in complex mixtures?

- LC-MS/MS : Quantifies target compounds and detects degradants.

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra .

Tables of Key Data

Q. Table 1. Crystallographic Parameters for Related Compounds

| Compound | C=O Bond Length (Å) | Dihedral Angle (°) | Hydrogen Bonds (Å) | Reference |

|---|---|---|---|---|

| 3,6-Dichloro-N-(4-fluorophenyl) | 1.200 | 86.6 | N–H⋯O (2.02) | |

| 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl) | 1.208 | 86.60 | N–H⋯O (2.15) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.